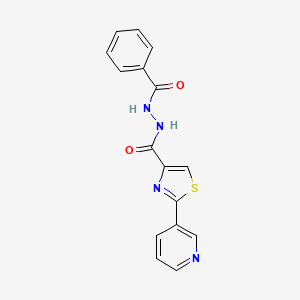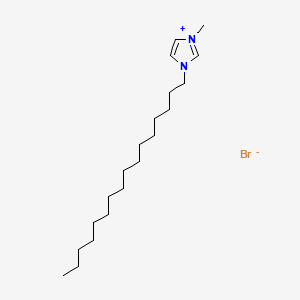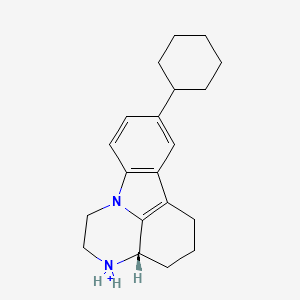
(S)-tetrindole(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tetrindole(1+) is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (S)-tetrindole. It is an enantiomer of a (R)-tetrindole(1+).
Scientific Research Applications
Thermoelectric Materials and Applications : The study by Tritt and Subramanian (2006) discusses high-efficiency thermoelectric materials used for converting waste heat into electrical energy. This could have implications in alternative energy technologies and greenhouse gas emission reduction.
Traditional Ecological Knowledge in Science : The paper by Huntington (2000) explores the use of Traditional Ecological Knowledge in scientific research, impact assessment, and ecological understanding.
Smart Biomaterials in Tissue Engineering : Research by Furth, Atala, and Van Dyke (2007) discusses the development of smart biomaterials for tissue engineering and regenerative medicine, focusing on their interaction with the extracellular matrix.
Thermodynamic Approaches to Thermoelectric Performance : A study by Wei et al. (2020) focuses on thermodynamic routes to enhance thermoelectric material performance, discussing entropy engineering, phase-boundary mapping, and liquid-like materials.
Thermoelectric Material Development and Compromise : Zhu et al. (2017) review the development of thermoelectric materials, covering novel concepts and the balance between electrical and thermal transport properties.
Technology-Embedded Scientific Inquiry in Education : The effects of technology-embedded scientific inquiry on the self-efficacy of science student teachers are explored by Çalık (2013) and Çalık et al. (2015).
In Situ Transmission Electron Microscopy for Energy Materials : Zhang et al. (2019) summarize developments in in situ transmission electron microscopy techniques for visualizing physical and chemical processes in energy materials.
High-Performance Thermoelectric Materials and Applications : Yang et al. (2018) review strategies for achieving high-performance thermoelectric materials and their applications in energy conversion.
Thermal Energy Storage Research Perspectives : Cabeza et al. (2021) discuss the state-of-the-art of thermal energy storage, identifying research trends and gaps.
Thought Experiments in Teaching Physics : Velentzas and Halkia (2013) focus on the use of thought experiments in teaching the theory of relativity to upper secondary-level students.
Properties
Molecular Formula |
C20H27N2+ |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5S)-12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C20H26N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14,18,21H,1-8,11-12H2/p+1/t18-/m0/s1 |
InChI Key |
AUXCHYJDVJZEPG-SFHVURJKSA-O |
Isomeric SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+][C@@H]5C4=C3CCC5 |
SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+]C5C4=C3CCC5 |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+]C5C4=C3CCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


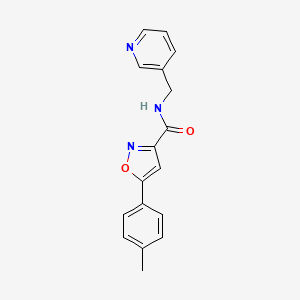
![(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1223868.png)
![Acetamide, N,N-diethyl-2-(10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triazacyclopenta[b]fluoren-9-yl)-](/img/structure/B1223874.png)
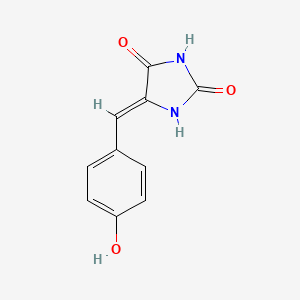
![5-[3-(Dimethylamino)propylamino]-2-(2-fluorophenyl)-4-oxazolecarbonitrile](/img/structure/B1223877.png)
![1-[4-Methyl-2-[2-(4-methylphenoxy)ethylamino]-5-thiazolyl]ethanone](/img/structure/B1223878.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1223879.png)
![3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide](/img/structure/B1223881.png)
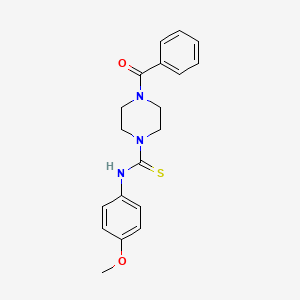
![2-[2-(Difluoromethoxy)anilino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B1223884.png)
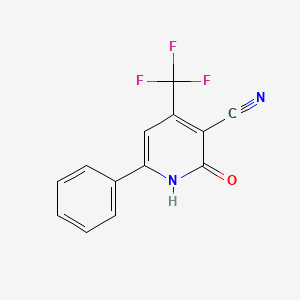
![3,3-Dimethyl-1-[[9-(methylthio)-5,6-dihydrothieno[3,4-h]quinazolin-2-yl]thio]-2-butanone](/img/structure/B1223886.png)
